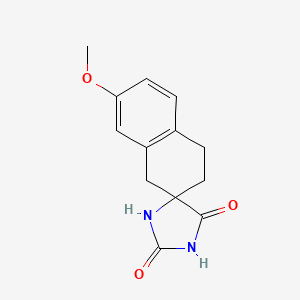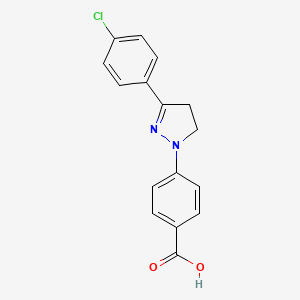![molecular formula C27H22O3 B14685278 3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran CAS No. 28656-24-8](/img/structure/B14685278.png)
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran is a compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran typically involves the condensation of 2-methoxybenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of smart materials, such as photochromic lenses and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran involves a reversible ring-opening reaction upon exposure to light. This reaction converts the colorless naphthopyran into a colored merocyanine dye. The process is driven by the absorption of UV light, which induces a 6π electrocyclic ring-opening reaction. The molecular targets and pathways involved include the interaction with light and the subsequent structural changes in the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran
- 3,3-Bis(6-methoxybiphenyl-3-yl)-3H-naphtho[2,1-b]pyran
- 3,3-Bis(4’-naphthalenyl)-3H-naphtho[2,1-b]pyran
Uniqueness
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran is unique due to its specific substitution pattern, which imparts distinct photochromic and fluorescent properties. Compared to other similar compounds, it exhibits faster color fading rates and larger fluorescence quantum yields, making it particularly useful in applications requiring rapid and efficient photochromic responses .
Propriétés
Numéro CAS |
28656-24-8 |
|---|---|
Formule moléculaire |
C27H22O3 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
3,3-bis(2-methoxyphenyl)benzo[f]chromene |
InChI |
InChI=1S/C27H22O3/c1-28-25-13-7-5-11-22(25)27(23-12-6-8-14-26(23)29-2)18-17-21-20-10-4-3-9-19(20)15-16-24(21)30-27/h3-18H,1-2H3 |
Clé InChI |
VVFUMKJDZQNZMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


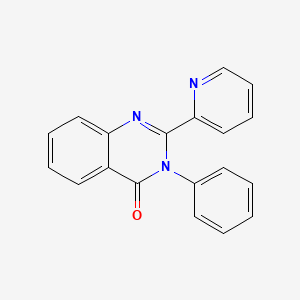
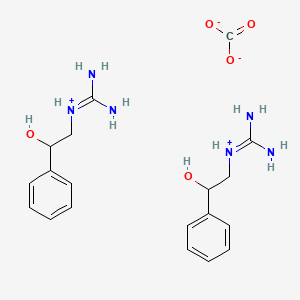
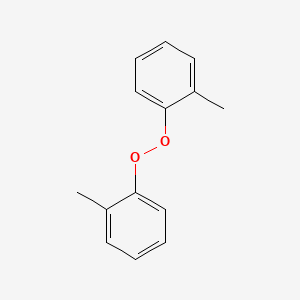
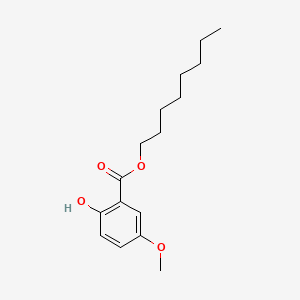
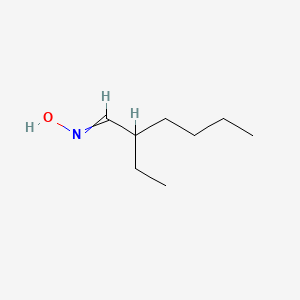
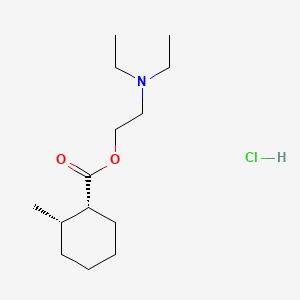

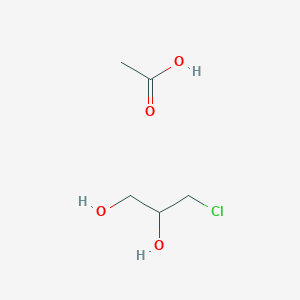
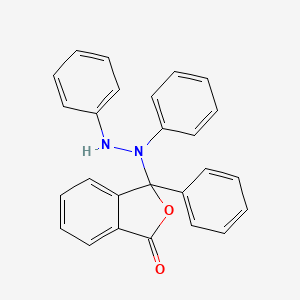
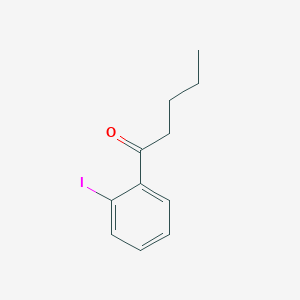
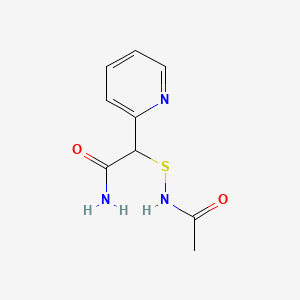
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
